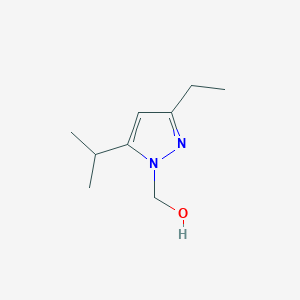
(3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features an ethyl group at the third position, an isopropyl group at the fifth position, and a hydroxymethyl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available pyrazole derivatives.
Alkylation: The introduction of the ethyl and isopropyl groups can be achieved through alkylation reactions. For instance, ethyl bromide and isopropyl bromide can be used as alkylating agents in the presence of a strong base like sodium hydride.
Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction. Formaldehyde and a reducing agent such as sodium borohydride can be employed.
Industrial Production Methods
Industrial production may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are used to ensure high selectivity and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the hydroxymethyl group, converting it to a methyl group.
Substitution: The ethyl and isopropyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides in the presence of a base.
Major Products
Oxidation: (3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)carboxylic acid.
Reduction: (3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methane.
Substitution: Various substituted pyrazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic agents.
Industry
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Materials Science: Component in the development of new materials with specific properties.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological macromolecules. The hydroxymethyl group can form hydrogen bonds, while the pyrazole ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate enzyme activity or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Methyl-5-isopropyl-1H-pyrazol-1-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(3-Ethyl-5-methyl-1H-pyrazol-1-yl)methanol: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
Steric Effects: The combination of ethyl and isopropyl groups provides unique steric hindrance, affecting its reactivity and binding properties.
Hydroxymethyl Group: The presence of the hydroxymethyl group offers additional sites for hydrogen bonding, enhancing its interaction with biological targets.
This detailed overview covers the essential aspects of (3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol, from its synthesis to its applications and unique properties
Eigenschaften
CAS-Nummer |
709674-66-8 |
|---|---|
Molekularformel |
C9H16N2O |
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
(3-ethyl-5-propan-2-ylpyrazol-1-yl)methanol |
InChI |
InChI=1S/C9H16N2O/c1-4-8-5-9(7(2)3)11(6-12)10-8/h5,7,12H,4,6H2,1-3H3 |
InChI-Schlüssel |
NATYHDGWGANULZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C(=C1)C(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B12861796.png)

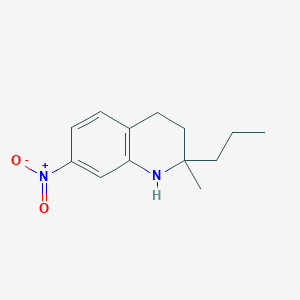
![1-(5-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12861814.png)
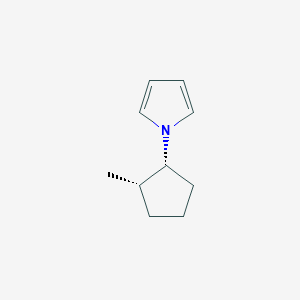
![2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12861834.png)
![(S)-7-(8-chloronaphthalen-1-yl)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl trifluoromethanesulfonate](/img/structure/B12861840.png)
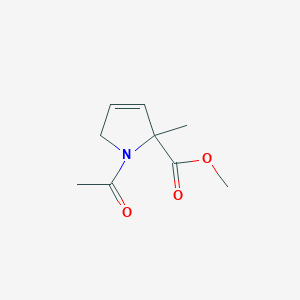
![13-[(1R,2R)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B12861849.png)
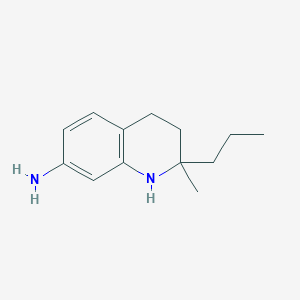
![4-[1-(Trifluoromethyl)vinyl]benzonitrile](/img/structure/B12861852.png)
![2'-(Pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12861869.png)
![7-(4-Ethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12861871.png)
